molecular formula C21H22O9 B1249840 Likviritin

Likviritin

Cat. No. B1249840
M. Wt: 418.4 g/mol
InChI Key: DEMKZLAVQYISIA-UZQFATADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Likviritin is a natural product found in Artemisia capillaris, Glycyrrhiza glabra, and other organisms with data available.

Scientific Research Applications

Chromatographic Analysis in Biological Samples

Likviritin has been the subject of research for its properties and detection in biological samples. A study by Geodakyan et al. (1992) demonstrated the use of reversed-phase high-performance liquid chromatography for determining the presence of likviritin in rat plasma and urine. This method involved the use of perchloric acid for deproteinization, with specific detection wavelengths identified for accurate measurement in plasma and urine. This study is significant for its methodological contribution to the detection and analysis of likviritin in biological samples.

Broader Scientific Applications

While the above study provides a specific analysis of likviritin, the broader context of scientific research applications is vast. Research networks like the NIH Pharmacogenetics Research Network (PGRN) work on correlating drug responses with genetic variation, as discussed by Giacomini et al. (2007). Though not directly related to likviritin, this research context is crucial for understanding the comprehensive landscape of drug research and development.

properties

Product Name

Likviritin

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15?,17-,18-,19+,20-,21-/m1/s1

InChI Key

DEMKZLAVQYISIA-UZQFATADSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

synonyms

7-hydroxyflavanone 4'-O-glucoside
likviritin
Likviriton
liquiritin
liquiritoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.